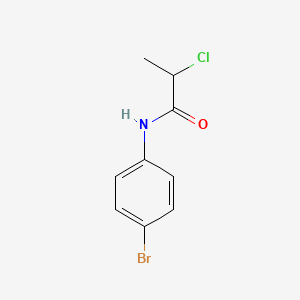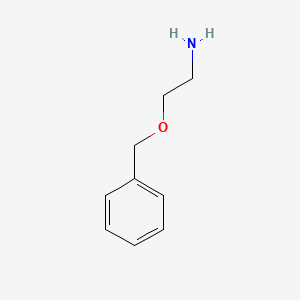
Nonyl chloroformate
Vue d'ensemble
Description
Synthesis Analysis
Chloroformates, including nonyl chloroformate, are essential for synthesizing carbonates and carbamates. A novel method for the in-situ photo-on-demand synthesis of chloroformates using a chloroform solution containing a primary alkyl alcohol has been reported. This process allows for the efficient one-pot synthesis of carbonates and carbamates through the subsequent addition of alcohols or amines, respectively (Liang, Yanai, Suzuki, & Tsuda, 2020).
Molecular Structure Analysis
The structure of chloroformates, such as this compound, plays a crucial role in their reactivity and applications. While specific studies on this compound's molecular structure are limited, general insights into chloroformates' molecular arrangements can be inferred from studies focused on their synthesis and characterization. Chloroformates' effectiveness as derivatizing agents in gas chromatography underscores their structured reactivity and potential for various applications (Hušek, 1998).
Chemical Reactions and Properties
Chloroformates, including this compound, participate in various chemical reactions, serving as intermediates for the synthesis of carbonates, carbamates, and other compounds. Their reactivity with amines and alcohols, under photochemical conditions, enables the formation of valuable chemical products (Kuwahara, Zhang, Soma, & Tsuda, 2012). Furthermore, chloroformates are utilized in derivatization processes for analytical purposes, highlighting their versatile chemical properties (Hušek, 1998).
Applications De Recherche Scientifique
1. Endodontic Practice
Nonyl chloroformate and similar compounds are evaluated as alternatives to chloroform in endodontics for plasticizing gutta-percha points and facilitating the removal of gutta-percha root canal fillings. Methyl chloroform, among others, is considered a less hazardous solvent with potential to replace chloroform in this context (Wennberg & Orstavik, 1989).
2. Gas-Liquid Chromatography
In the identification of anaerobic bacteria, this compound derivatives can replace chloroform and ether as solvents for extracting metabolic organic acids for analysis by gas-liquid chromatography (Thomann & Hill, 1986).
3. Metabolite Analysis
This compound derivatives are used in positive chemical ionization gas chromatography-tandem mass spectrometry (PCI-GC-MS-MS) for the determination of non-amino organic acids and amino acids. They facilitate the selective labeling of carboxylic and amino groups for qualitative and semi-quantitative analysis (Luan, Yang, Ji, & Cai, 2017).
4. Tissue Engineering
In tissue engineering, this compound compounds are involved in electrospinning of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) in chloroform to develop non-woven biodegradable nanofibrous structures (Choi et al., 2004).
5. Platinum Extraction
Nonylthiourea in chloroform is researched for the extraction of Pt(IV) from chloride solutions, exploring the interaction between Pt(IV) ions and nonylthiourea molecules (Uheida, Zhang, & Muhammed, 2003).
Safety and Hazards
Nonyl chloroformate is considered hazardous. It is corrosive to metals and can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Mécanisme D'action
Target of Action
Nonyl chloroformate is an organic compound that is commonly used as a reagent in organic synthesis . It is primarily used as a substrate or reagent, especially in esterification reactions .
Mode of Action
This compound belongs to the class of organic compounds known as chloroformates . These are esters of chloroformic acid and contain the R-O-C(=O)-Cl functional group . In the presence of amines, it forms carbamates, and with alcohols, it forms carbonate esters . It can also react with carboxylic acids to form mixed anhydrides .
Biochemical Pathways
Chloroformates, in general, are known to be involved in the transformation of a wide array of metabolites (amino acids, amines, carboxylic acids, phenols) for analysis by gas chromatography/mass spectrometry .
Pharmacokinetics
It is soluble in organic solvents such as ether and ethanol, but insoluble in water , which could influence its bioavailability and distribution.
Result of Action
The specific molecular and cellular effects of this compound’s action depend on the context of its use. In organic synthesis, it can facilitate the formation of various organic compounds through esterification reactions .
Action Environment
This compound is a flammable liquid with an irritating odor . It should be stored under inert gas and away from moisture, as it is moisture sensitive . Its reactivity and efficacy can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals .
Propriétés
IUPAC Name |
nonyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOFPDUSOTWTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337781 | |
| Record name | Nonyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57045-82-6 | |
| Record name | Nonyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonyl Chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

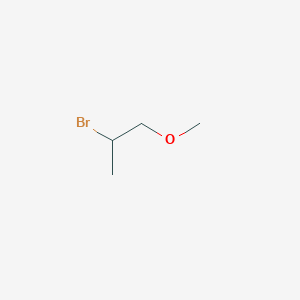
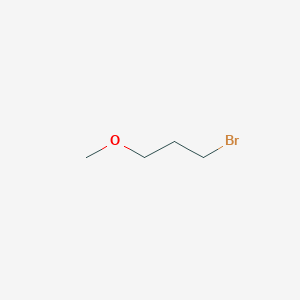
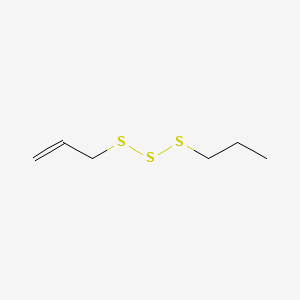


![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)





